molecular formula C19H22N4O2S B12242653 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine

Cat. No.: B12242653
M. Wt: 370.5 g/mol
InChI Key: KNXFWOGRNUZNMG-UHFFFAOYSA-N
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Description

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is a complex organic compound that features a unique combination of a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a cyclopropylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine typically involves multi-step organic synthesisCommon reagents used in these steps include various sulfonyl chlorides, pyrimidine derivatives, and cyclopropylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted analogs .

Scientific Research Applications

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H22N4O2S/c24-26(25,17-4-2-1-3-5-17)23-11-15-9-22(10-16(15)12-23)19-8-18(14-6-7-14)20-13-21-19/h1-5,8,13-16H,6-7,9-12H2

InChI Key

KNXFWOGRNUZNMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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